molecular formula C20H26N2 B6039278 1-(2,5-dimethylphenyl)-4-(2-phenylethyl)piperazine

1-(2,5-dimethylphenyl)-4-(2-phenylethyl)piperazine

Cat. No. B6039278
M. Wt: 294.4 g/mol
InChI Key: IDAVULAGODHNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylphenyl)-4-(2-phenylethyl)piperazine, commonly known as DMPP, is a synthetic compound that is used in scientific research as a selective agonist for the α7 nicotinic acetylcholine receptor. This receptor is found in various tissues and organs, including the brain, and plays a crucial role in several physiological processes.

Mechanism of Action

DMPP activates the α7 nicotinic acetylcholine receptor by binding to a specific site on the receptor. This binding causes a conformational change in the receptor, which leads to the opening of an ion channel. This ion channel allows the influx of calcium ions into the cell, which triggers a series of downstream signaling events.
Biochemical and Physiological Effects
Activation of the α7 nicotinic acetylcholine receptor by DMPP has several biochemical and physiological effects. These effects include increased neurotransmitter release, improved cognitive function, and anti-inflammatory effects. DMPP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DMPP has several advantages as a tool for studying the α7 nicotinic acetylcholine receptor. It is a selective agonist, meaning that it can activate the receptor without affecting other receptors. It is also a potent agonist, meaning that it can activate the receptor at low concentrations. However, DMPP has some limitations as well. It has a short half-life, meaning that its effects are short-lived. It is also toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DMPP and the α7 nicotinic acetylcholine receptor. One direction is to investigate the potential therapeutic applications of DMPP in neurodegenerative diseases. Another direction is to study the interactions between DMPP and other compounds that affect the α7 receptor, such as allosteric modulators. Additionally, further research is needed to elucidate the downstream signaling pathways that are activated by DMPP and the α7 receptor.

Synthesis Methods

DMPP can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenyl hydrazine with 1-(2-bromoethyl)-4-phenylpiperazine. The resulting intermediate is then reacted with sodium hydride and methyl iodide to yield DMPP. The purity of the compound can be increased through recrystallization and chromatography techniques.

Scientific Research Applications

DMPP is used in scientific research as a tool to study the α7 nicotinic acetylcholine receptor. This receptor is involved in several physiological processes, including learning and memory, attention, and inflammation. DMPP is a selective agonist for this receptor, meaning that it can activate it without affecting other receptors. This makes it a valuable tool for studying the role of the α7 receptor in these processes.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(2-phenylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-17-8-9-18(2)20(16-17)22-14-12-21(13-15-22)11-10-19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAVULAGODHNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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